7-Methylnaphthalene-1-carboxylic acid
Overview
Description
7-Methylnaphthalene-1-carboxylic acid is a derivative of naphthalene . Naphthalene is a white solid substance with a strong smell. It is used in mothballs . The this compound belongs to the class of organic compounds known as naphthalenecarboxylic acids and derivatives . These are compounds containing a naphthalene moiety, which bears a carboxylic acid group or a derivative at one or more positions .
Molecular Structure Analysis
The molecular formula of this compound is C12H10O2 . This compound has a molecular weight of 186.21 . The structure of this compound is not explicitly mentioned in the search results.Scientific Research Applications
Synthesis of Methoxylierten Meso-Benzanthronen
- Application : In a study by Bräm and Eugster (1972), methyl benzoquinone carboxylate, including its methoxy derivatives, was used to synthesize α-arylsubstituted naphthalenes. This process is significant in organic chemistry for creating complex aromatic compounds, which are crucial in various scientific and industrial applications (Bräm & Eugster, 1972).
Metabolism Studies in Animals
- Application : A 1966 study by Grimes and Young on the metabolism of 2-Methylnaphthalene in animals indicated that such compounds are oxidized in the body to corresponding carboxylic acids. This research provides insights into the metabolic pathways of polycyclic hydrocarbons in living organisms (J. W.F. & Cuthbertson, 1966).
Catalysis in Organic Synthesis
- Application : Herrmann, Haider, and Fischer (1999) demonstrated the use of 2-Methylnaphthalene in the oxidation process to produce methylnaphthoquinone. This study highlights the role of such compounds in catalysis, essential for the synthesis of various organic compounds (Herrmann, Haider, & Fischer, 1999).
Enantioselective Sensing
- Application : Mei and Wolf (2004) investigated the use of a diacridylnaphthalene-derived fluorosensor for enantioselective sensing of carboxylic acids. This application is crucial in analytical chemistry for detecting and quantifying specific molecules (Mei & Wolf, 2004).
Synthesis of Novel Compounds
- Application : Koza et al. (2013) reported the synthesis of novel compounds starting from methyl benzoate derivatives. The process involves converting ester functionalities connected to the aromatic ring into acid, illustrating the versatility of such compounds in organic synthesis (Koza et al., 2013).
Safety and Hazards
The safety data sheet for 7-Methylnaphthalene-1-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful if swallowed or in contact with skin . It is advised to handle this compound with appropriate personal protective equipment and to avoid release to the environment .
properties
IUPAC Name |
7-methylnaphthalene-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8-5-6-9-3-2-4-10(12(13)14)11(9)7-8/h2-7H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVOBWUGAKILQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C(=O)O)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546243 | |
Record name | 7-Methylnaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35387-22-5 | |
Record name | 7-Methyl-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35387-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methylnaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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